Biotin-VAD-FMK is derived from the tetrapeptide sequence Val-Ala-Asp, modified with a fluoromethylketone functional group. The biotin component allows for affinity purification through streptavidin binding, enabling easy identification of caspase activity in various cellular contexts. It is classified as an irreversible inhibitor due to its covalent bonding with the target enzymes, which leads to prolonged inhibition.
The synthesis of Biotin-VAD-FMK typically involves several steps:
The molecular structure of Biotin-VAD-FMK consists of a peptide backbone with specific amino acid residues (Valine, Alanine, Aspartate) connected by peptide bonds. The fluoromethylketone group acts as an electrophilic warhead that covalently modifies the active site cysteine residues of caspases.
Biotin-VAD-FMK primarily participates in covalent modification reactions with active caspases. Upon introduction into cellular environments, it forms stable adducts with the active site cysteine residues:
This mechanism allows researchers to selectively inhibit caspase activity and study downstream effects on apoptosis and other cellular processes .
The mechanism by which Biotin-VAD-FMK exerts its inhibitory effects involves several key steps:
Data from studies indicate that Biotin-VAD-FMK can effectively inhibit T cell proliferation by blocking caspase activity, demonstrating its immunosuppressive properties.
Relevant analyses often include assessments of purity via high-performance liquid chromatography (HPLC) and mass spectrometry to confirm structural integrity after synthesis .
Biotin-VAD-FMK has diverse applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4